methyl 2-cyano-2-(2-methylphenyl)acetate
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Overview
Description
Methyl 2-cyano-2-(2-methylphenyl)acetate is an organic compound belonging to the class of esters. It is characterized by the presence of a cyano group and a methylphenyl group attached to the acetate moiety. This compound is known for its applications in various fields, including pharmaceuticals, perfumes, flavors, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-2-(2-methylphenyl)acetate can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes may also incorporate additional purification steps to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(2-methylphenyl)acetate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aromatic aldehydes, leading to the formation of arylidenemalononitriles and (E)-α-cyanocinnamic esters.
Substitution Reactions: The active hydrogen on the cyano group allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include aromatic aldehydes, triethylamine, and various nucleophiles. Reaction conditions may vary depending on the desired product but often involve heating and the use of solvents such as ethanol .
Major Products Formed
Major products formed from reactions involving this compound include heterocyclic compounds, arylidenemalononitriles, and (E)-α-cyanocinnamic esters .
Scientific Research Applications
Methyl 2-cyano-2-(2-methylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives have shown diverse biological activities, making it a valuable tool in biochemical research.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the production of perfumes, flavors, and polymers due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-(2-methylphenyl)acetate involves its ability to participate in various chemical reactions due to the presence of the cyano and ester groups. These functional groups enable the compound to undergo nucleophilic substitution and condensation reactions, leading to the formation of biologically active molecules . The molecular targets and pathways involved depend on the specific derivatives and their applications in biological systems .
Comparison with Similar Compounds
Methyl 2-cyano-2-(2-methylphenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-cyano-2-(2-methylphenyl)acetate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl cyanoacetate: Lacks the methylphenyl group, making it less complex and with different reactivity.
Methyl 2-cyano-2-(2-chlorophenyl)acetate: Contains a chlorophenyl group, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications .
Properties
CAS No. |
34404-79-0 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2-cyano-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C11H11NO2/c1-8-5-3-4-6-9(8)10(7-12)11(13)14-2/h3-6,10H,1-2H3 |
InChI Key |
KOCWSGMEIMMVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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